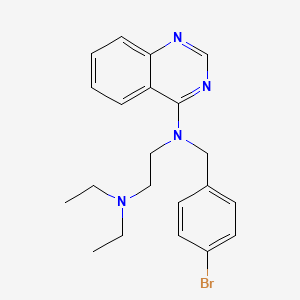
Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- is a synthetic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This specific compound features a quinazoline core substituted with a p-bromobenzyl group and a diethylaminoethyl group, making it a unique derivative with potential pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with p-bromobenzyl chloride and 2-(diethylamino)ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- .
化学反应分析
Types of Reactions
Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, sodium hydroxide, ethanol as solvent.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学研究应用
Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- has several scientific research applications:
作用机制
The mechanism of action of Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its antimicrobial or anticancer effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Quinazoline, 4-(benzylamino)-: Lacks the p-bromobenzyl and diethylaminoethyl groups, resulting in different biological activities.
Quinazoline, 4-(p-methylbenzylamino)-: Contains a p-methylbenzyl group instead of p-bromobenzyl, leading to variations in its pharmacological properties.
Quinazoline, 4-(p-chlorobenzylamino)-: Features a p-chlorobenzyl group, which alters its chemical reactivity and biological effects.
Uniqueness
Quinazoline, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-bromobenzyl group enhances its potential as an antimicrobial and anticancer agent, while the diethylaminoethyl group contributes to its solubility and bioavailability .
属性
CAS 编号 |
103266-17-7 |
|---|---|
分子式 |
C21H25BrN4 |
分子量 |
413.4 g/mol |
IUPAC 名称 |
N'-[(4-bromophenyl)methyl]-N,N-diethyl-N'-quinazolin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C21H25BrN4/c1-3-25(4-2)13-14-26(15-17-9-11-18(22)12-10-17)21-19-7-5-6-8-20(19)23-16-24-21/h5-12,16H,3-4,13-15H2,1-2H3 |
InChI 键 |
WXSKYCBOEIMMSZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)Br)C2=NC=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


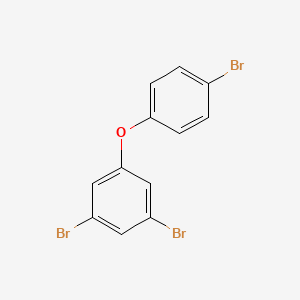
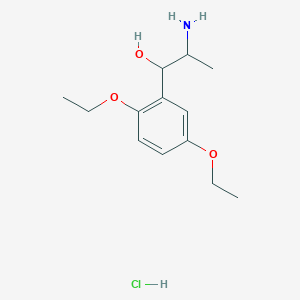

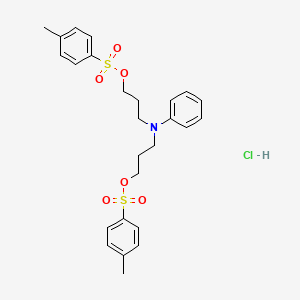
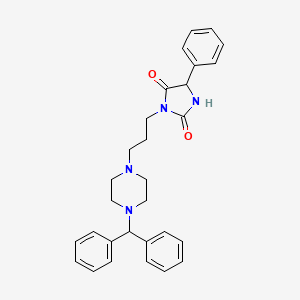
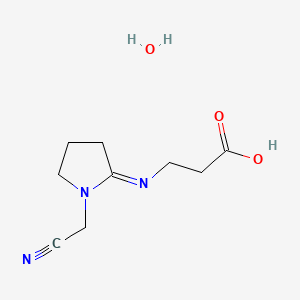
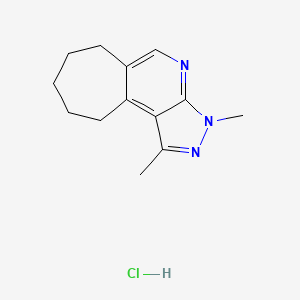
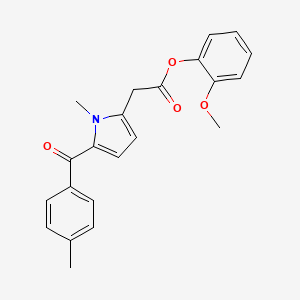
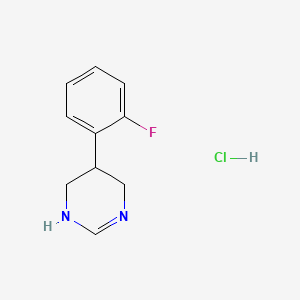


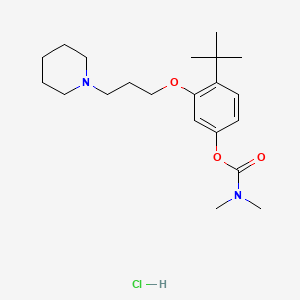
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12762858.png)

